Polysucrose is a synthetic polymer derived from sucrose, a common disaccharide composed of glucose and fructose. It is highly water-soluble, non-toxic, and resistant to degradation by intestinal enzymes []. Polysucrose exists in various forms with different molecular weights, which influence its properties and applications. Commonly used forms include polysucrose 70 and polysucrose 400, with molecular weights of 70 kDa and 400 kDa, respectively [].
Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside is a disaccharide composed of one molecule of fructose and one molecule of glucose, linked through a glycosidic bond. This compound is notable for its potential applications in food science and nutrition, particularly due to its low digestibility and prebiotic properties. It can be synthesized enzymatically or through chemical methods, making it an interesting subject for both biochemical research and industrial applications.
Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside can be derived from various natural sources, including certain plants and through enzymatic processes involving specific bacteria. It is classified as a glycoside, specifically a disaccharide, which falls under the broader category of carbohydrates. Its structure consists of a fructofuranose unit linked to a glucopyranose unit, which is characteristic of many oligosaccharides.
The synthesis of Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside can be achieved through several methods:
The enzymatic approach typically requires controlled conditions such as pH and temperature to optimize enzyme activity. In contrast, chemical synthesis may involve multiple steps including protection-deprotection strategies to isolate the desired product efficiently.
The molecular structure of Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside features a fructofuranose unit linked via an alpha-glycosidic bond to a glucopyranose unit. This configuration influences its physical properties and biological activity.
Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside can participate in various chemical reactions typical for carbohydrates:
The stability of this compound under different pH levels and temperatures is crucial for its application in food products. Research indicates that its digestibility is low, making it less prone to rapid fermentation by gut bacteria .
The mechanism of action for Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside involves its role as a prebiotic fiber. It resists digestion in the upper gastrointestinal tract and reaches the colon intact, where it can be fermented by beneficial gut bacteria. This fermentation process produces short-chain fatty acids that are beneficial for gut health.
Studies have shown that this compound does not significantly promote the growth of harmful bacteria such as Clostridium perfringens or Escherichia coli, indicating its potential as a safe prebiotic agent .
Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside has several scientific uses:
Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside is synthesized enzymatically via glycosyltransferase-catalyzed reactions. Escherichia coli glycoside phosphorylase YcjT utilizes a reverse phosphorolysis mechanism, where a glycosyl donor (e.g., β-D-glucose 1-phosphate) transfers a glucosyl moiety to an acceptor molecule like sucrose. This yields non-reducing oligosaccharides such as β-D-fructofuranosyl α-D-glucopyranosyl-(1→2)-α-D-glucopyranoside—structurally analogous to Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside [4]. The enzyme’s acceptor specificity allows sucrose to act as a substrate, forming α(1→2) glycosidic bonds characteristic of this compound. Coupled reactions with maltose phosphorylase further enable synthesis from sucrose and maltose, enhancing efficiency [4]. Such pathways are critical for producing prebiotic sugars that promote probiotic growth (e.g., Bifidobacterium breve).
Table 1: Enzymatic Synthesis Parameters for Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside Analogues
Enzyme | Donor Substrate | Acceptor Substrate | Product Linkage |
---|---|---|---|
YcjT phosphorylase | β-D-glucose 1-phosphate | Sucrose | α(1→2) glucosidic bond |
Maltose phosphorylase | Maltose | Sucrose | Oligosaccharide with α(1→2) |
Galactose oxidase (GAOX) enables selective C6 hydroxyl oxidation of Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside’s glucose moiety, generating aldehyde intermediates. This reaction is monitored via pH-shift assays, where proton release during oxidation acidifies the medium, detectable by colorimetric probes [5]. The assay optimizes buffer composition (e.g., Tris-HCl) and substrate concentrations to track real-time activity. GAOX’s substrate promiscuity accommodates non-natural substrates, facilitating derivatives like C6-aldehydes for further applications (e.g., glycoside conjugates) [5]. However, enzyme kinetics vary significantly with structural features: bulkier fructofuranosyl groups may reduce catalytic efficiency compared to simpler glucopyranosides.
Table 2: Galactose Oxidase Assay Conditions for Glycoside Modification
Parameter | Optimized Condition | Detection Method | Sensitivity |
---|---|---|---|
Buffer | 50 mM Tris-HCl (pH 7.5) | Phenol red absorbance | ΔpH > 0.05 |
Incubation temperature | 30°C | Spectrophotometry (560 nm) | 0.1–5.0 U/mL |
Substrate specificity | D-glucose > galactose derivatives | Immunoassay | ~5 µM |
Non-enzymatic synthesis of Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside isomers occurs via thermal caramelization. Heating sucrose (up to 150°C) induces Maillard reactions and Lobry de Bruyn–van Ekenstein rearrangement, yielding isomers with altered glycosidic linkages [7] [9]. This process generates:
Table 3: Isomer Distribution in Thermal Caramelization of Sucrose
Temperature Range | Primary Products | Key Chemical Pathways |
---|---|---|
110–130°C | Isomaltulose, trehalulose | Intramolecular transglycosylation |
130–150°C | Di-D-fructose dianhydrides | Dehydration + cyclization |
>150°C | Hydroxymethylfurfural, levoglucosan | Fragmentation + polymerization |
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